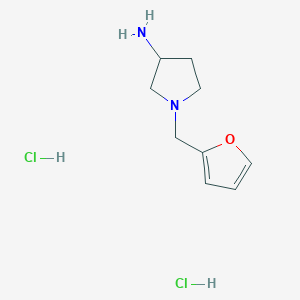

1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride

描述

属性

IUPAC Name |

1-(furan-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDORKZUYROOTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698097 | |

| Record name | 1-[(Furan-2-yl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169452-23-7 | |

| Record name | 1-[(Furan-2-yl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反应分析

Reactions Involving the Amine Group

The protonated amine participates in acid-base and nucleophilic reactions. Examples include:

-

Alkylation/Acylation : The free amine (after deprotonation) reacts with alkyl halides or acyl chlorides. For instance, reactions with methyl acrylate yield N-alkylated derivatives, as observed in similar pyrrolidine systems .

-

Schiff Base Formation : Interaction with aldehydes (e.g., furfural) forms imine linkages, a common motif in bioactive compound synthesis .

Table 1: Representative Amine Reactions

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution and ring-opening reactions:

-

Electrophilic Substitution : Nitration or bromination occurs at the 5-position of the furan ring due to directing effects of the oxygen atom .

-

Oxidative Dearomatization : Treatment with mCPBA (meta-chloroperbenzoic acid) forms 2,5-dihydrofuran intermediates, which further cyclize to diketones .

Key Mechanistic Insight :

Protonation of the furan oxygen (e.g., in TfOH) generates a resonance-stabilized carbocation, facilitating nucleophilic attack by alcohols or amines . For example:

-

Protonation of furan oxygen → carbocation formation.

-

Methanol attack → hemiacetal intermediate.

Acid-Catalyzed Rearrangements

Under strong Brønsted acids (e.g., TfOH), the compound undergoes:

-

Hydroarylation : The furan ring reacts with arenes (e.g., toluene) via superelectrophilic activation, forming 3-arylpropanoic acid derivatives .

-

Cyclization : Intramolecular attack by the amine on the activated furan generates bicyclic intermediates, analogous to Paal-Knorr furan synthesis .

Table 2: Acid-Driven Reactions

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| Hydroarylation | TfOH, arene, 0°C, 12h | 3-Arylpropanoic acid derivative | |

| Cyclodehydration | HCl (gas), CH₂Cl₂, RT | Bicyclic pyrrolidine-furan hybrid |

Oxidation and Reductive Pathways

-

Oxidation :

-

Reduction :

Biological Activity and Derivatives

-

Antimalarial properties : Via heme-binding motifs (similar to chloroquine analogues) .

-

PI3K inhibition : Pyrimidine-furan hybrids show kinase inhibition at IC₅₀ < 100 nM .

Synthetic Limitations and Challenges

科学研究应用

Chemical Properties and Structure

1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride has the molecular formula and is characterized by its furan and pyrrolidine moieties. The presence of these functional groups contributes to its biological activity, making it a candidate for various pharmacological applications .

Cancer Treatment

Recent studies have highlighted the role of 1-furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride as a potential anticancer agent. The compound exhibits inhibitory effects on various protein kinases, which are crucial in cell signaling pathways associated with cancer progression.

Key Findings:

- Protein Kinase Inhibition: The compound has been shown to inhibit specific kinases implicated in tumor growth and metastasis, including ALK (anaplastic lymphoma kinase) and IGF-1R (insulin-like growth factor 1 receptor). These pathways are often dysregulated in cancer cells, leading to uncontrolled proliferation .

- Combination Therapies: There is potential for this compound to be used in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, combining it with traditional chemotherapy drugs may improve outcomes in patients with resistant tumors .

Neurodegenerative Diseases

The compound's ability to modulate signaling pathways also extends to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Insights:

- Neuroprotective Effects: Studies suggest that the compound may exert neuroprotective effects by inhibiting pathways that lead to neuronal death and inflammation. This could be particularly beneficial in conditions characterized by oxidative stress and protein aggregation .

- Potential for Drug Development: Given its structural properties, there is ongoing research into its formulation as a therapeutic agent targeting neurodegeneration, aiming to develop more effective treatments .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 1-furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of ALK activity, leading to decreased phosphorylation of downstream targets involved in cell survival pathways.

Case Study 2: Neuroprotective Mechanism

In an experimental model of Parkinson's disease, administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function. The results indicated that the compound could mitigate neuroinflammation and oxidative stress, common features of neurodegenerative disorders.

作用机制

Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.

Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, and cell signaling.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-(Furan-2-ylmethyl)pyrrolidin-3-amine dihydrochloride

- CAS Registry Number : 169452-23-7

- Molecular Formula : C₉H₁₆Cl₂N₂O

- Molecular Weight : 239.14 g/mol

- Structure : Features a pyrrolidine ring substituted with a furan-2-ylmethyl group at position 1 and an amine group at position 3, with two HCl molecules as counterions .

Physicochemical Properties :

- Hygroscopicity: Not explicitly stated, but dihydrochloride salts generally show moderate hygroscopicity depending on substituents.

Comparison with Structurally Similar Dihydrochloride Salts

Structural Analogues and Molecular Variations

The compound is compared with other dihydrochloride salts containing heterocyclic or aromatic substituents (Table 1):

Table 1: Structural and Molecular Comparisons

Key Observations :

Pharmacological and Industrial Relevance

- Capmatinib Dihydrochloride (): A non-chiral, polymorphic compound used as an anticancer agent.

- Trientine Dihydrochloride (): A copper-chelating drug for Wilson’s disease.

- Azoamidine Initiators (): Water-soluble dihydrochlorides like 2,2’-azobis compounds are used in polymerization. The target compound’s amine group may offer similar reactivity in synthetic chemistry.

生物活性

1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride is C9H16Cl2N2O. Its structural features include a furan ring and a pyrrolidine moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H16Cl2N2O |

| Molecular Weight | 227.14 g/mol |

| CAS Number | Not specified |

Biological Activity

Research indicates that 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal pathogens .

- Cytotoxicity : Preliminary assays indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, although further investigation is required to determine specific mechanisms and efficacy .

- Neuroprotective Effects : Some studies have suggested that derivatives of pyrrolidine compounds can provide neuroprotection in models of neurodegenerative diseases, potentially due to their ability to modulate neurotransmitter systems .

The exact mechanism of action for 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways, influencing processes such as:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may account for their therapeutic effects.

- Modulation of Neurotransmitter Release : The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter receptors, which could lead to altered synaptic transmission.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride:

- Antimicrobial Studies : A study evaluating various pyrrolidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a promising avenue for further research into 1-Furan-2-ylmethylpyrrolidin-3-ylamine dihydrochloride's antimicrobial properties .

- Cancer Cell Line Testing : In vitro testing on cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, sparking interest in the compound's potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。